Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Medicinal Chemistry Scaffold Hopping Triple Reuptake Inhibitors

Tert‑butyl 1‑(methylamino)‑3‑azabicyclo[4.1.0]heptane‑3‑carboxylate (CAS 1341039‑52‑8) is a bicyclic N‑Boc‑protected diamine building block featuring a rigid [4.1.0] azabicycloheptane scaffold with a methylamino substituent at the bridgehead 1‑position [REFS‑1]. It shares the core scaffold with the clinically studied triple monoamine reuptake inhibitor class exemplified by GSK1360707F, where the [4.1.0] framework provides defined spatial presentation of substituents critical for SERT/NET/DAT transporter interactions [REFS‑2].

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B11801226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC2(C1)NC
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-7-12(9,8-14)13-4/h9,13H,5-8H2,1-4H3
InChIKeyNQHJRAWMDSJJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate: A 3‑Azabicyclo[4.1.0]heptane Building Block for CNS‑Oriented Medicinal Chemistry


Tert‑butyl 1‑(methylamino)‑3‑azabicyclo[4.1.0]heptane‑3‑carboxylate (CAS 1341039‑52‑8) is a bicyclic N‑Boc‑protected diamine building block featuring a rigid [4.1.0] azabicycloheptane scaffold with a methylamino substituent at the bridgehead 1‑position [REFS‑1]. It shares the core scaffold with the clinically studied triple monoamine reuptake inhibitor class exemplified by GSK1360707F, where the [4.1.0] framework provides defined spatial presentation of substituents critical for SERT/NET/DAT transporter interactions [REFS‑2]. The compound is supplied as a racemic (1S,6S)/(1R,6R) mixture, with purity typically ≥95–98% across major vendors, and is intended exclusively as a research intermediate for synthetic elaboration [REFS‑3].

Why Generic Substitution Fails for Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate


Substituting this compound with a close analog such as the [3.1.1] ring isomer or the primary 1‑amino congener introduces differences that propagate into downstream structure‑activity relationships. The [4.1.0] scaffold imposes distinct conformational constraints and exit‑vector geometry compared with the [3.1.1] system, and the N‑methyl group alters lipophilicity, hydrogen‑bonding capacity, and metabolic handling relative to the primary amine [REFS‑1]. In the triple reuptake inhibitor series, subtle modifications at position‑1 of the [4.1.0] core were shown to tune the SERT/NET/DAT inhibition ratio, demonstrating that the scaffold is not a passive carrier but an active determinant of pharmacology [REFS‑2]. Generic substitution therefore risks undermining the specific property profile for which a particular analog was selected.

Quantitative Differentiation Evidence for Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate


Scaffold‑Level Differentiation: [4.1.0] vs [3.1.1] Azabicycloheptane Core – Impact on Physicochemical and ADME Properties

The [4.1.0] and [3.1.1] azabicycloheptane scaffolds are ring isomers that produce distinct spatial presentation of substituents. Direct comparison data from the Rupatadine scaffold‑hopping study demonstrate that replacing the pyridine ring with the 3‑azabicyclo[3.1.1]heptane core increased aqueous solubility by >10‑fold (29 μM to 365 μM), reduced metabolic clearance in human liver microsomes by ~11‑fold (CLint 517 to 47 μL min⁻¹ mg⁻¹), and lowered experimental logD from >4.5 to 3.8, while calculated clogP remained nearly unchanged (5.1 vs 5.2) [REFS‑1]. The [4.1.0] scaffold, in contrast, has established precedent as the core for potent triple reuptake inhibitors, where the 6‑membered piperidine ring fused to cyclopropane provides rigid conformational constraint and defined exit vectors exploited in SERT/NET/DAT pharmacophore models [REFS‑2]. No published head‑to‑head study directly compares identical substitution on [4.1.0] vs [3.1.1] scaffolds, but the structurally distinct geometry of the two ring systems (cyclopropane fused to a 6‑membered vs a 4‑membered ring) necessarily leads to different vector angles between bridgehead substituents [REFS‑3].

Medicinal Chemistry Scaffold Hopping Triple Reuptake Inhibitors

N‑Substitution Differentiation: 1‑Methylamino vs 1‑Amino – Physicochemical Property Comparison

The target compound bears a secondary methylamino group at the bridgehead position‑1, distinguishing it from the primary 1‑amino analog (CAS 1250993‑33‑9). Quantitative property differences include: molecular weight 226.32 vs 212.29 g/mol (+14.03 Da), hydrogen‑bond donor count of 1 (secondary amine) vs 2 (primary amine), and a predicted increase in lipophilicity of approximately 0.5–0.8 logP units attributable to the additional methyl group [REFS‑1]. The primary amine analog has a predicted pKa of 7.97 and logP of 0.574 (Fluorochem and ChemicalBook data) [REFS‑2]; the N‑methyl substitution would raise the predicted logP to an estimated 1.1–1.4 range (class‑level inference based on the ~0.5 logP increment per methyl on aliphatic amines). The reduced H‑bond donor count of the methylamino compound may improve passive membrane permeability relative to the primary amine, a consideration for CNS drug discovery programs [REFS‑3]. No direct experimental logP or pKa data for the target compound itself were identified in the accessed sources.

Physicochemical Properties Lead Optimization Building Block Selection

C1 Bridgehead Substitution vs C6 Functionalization: Differential Synthetic Entry Points and SAR Implications

The target compound is functionalized at the bridgehead position‑1, which is topologically distinct from the more commonly reported C6‑functionalized [4.1.0] derivatives. The 2023 ChemistrySelect paper by Omelian et al. established an efficient divergent synthesis of 6‑functionalized azabicyclo[4.1.0]heptane building blocks from the common precursor tert‑butyl 6‑(hydroxymethyl)‑3‑azabicyclo[4.1.0]heptane‑3‑carboxylate, obtained in 38% overall yield over 4 steps [REFS‑1]. The C1‑methylamino derivative represents a different functionalization topology: the amino‑bearing carbon is a bridgehead position directly attached to the cyclopropane ring, creating a sterically encumbered, conformationally rigid amine. In the triple reuptake inhibitor pharmacophore, the position‑1 substituent directly modulates the SERT/NET/DAT inhibition ratio — the Micheli 2011 Bioorg Med Chem paper showed that heteroaryl substitution at position‑1 could 'titrate' transporter selectivity [REFS‑2]. By contrast, C6‑functionalization primarily affects the aromatic substituent exit vector. The C1‑methylamino building block therefore provides a privileged entry point for SAR exploration at the critical transporter‑interacting position.

Synthetic Chemistry Building Blocks Divergent Synthesis

Procurement Cost and Availability Differentiation Across Closest Analogs

Pricing and availability data from major vendors reveal substantial cost differentials between the target compound and its closest analogs. As of 2025–2026 catalog data, tert‑butyl 1‑(methylamino)‑3‑azabicyclo[4.1.0]heptane‑3‑carboxylate (CAS 1341039‑52‑8) is priced at $840.90/100mg from Aladdin Scientific (≥97% purity) [REFS‑1], compared with $213.90/100mg for the 1‑amino analog (CAS 1250993‑33‑9, ≥97%) [REFS‑2] — representing a ~3.9× premium. The [3.1.1] ring isomer (CAS 1781643‑95‑5) is priced at $875/100mg from AChemBlock (95% purity) [REFS‑3], comparable to the target compound but with a scaffold that has different precedent in drug discovery. All three compounds show similar lead times of 8–12 weeks for larger quantities. The unsubstituted scaffold (CAS 1822599‑92‑7) is significantly less expensive (quote‑based pricing from AKSci), reflecting the simpler synthesis [REFS‑4]. The price premium for the C1‑methylamino [4.1.0] compound reflects the synthetic complexity of introducing the bridgehead methylamino group on the correct scaffold.

Chemical Procurement Building Block Sourcing Cost-Benefit Analysis

Optimal Research and Procurement Scenarios for Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate


CNS Drug Discovery: Monoamine Transporter Triple Reuptake Inhibitor SAR Exploration

The [4.1.0] scaffold is the validated core for triple reuptake inhibitors, with published SAR from GSK demonstrating that substitution at position‑1 directly tunes SERT/NET/DAT selectivity ratios [REFS‑1]. The C1‑methylamino building block provides a pre‑functionalized handle for rapid elaboration into diverse amide, urea, sulfonamide, or N‑alkyl derivatives. Researchers building on the GSK pharmacophore model (J Med Chem 2010, 53:4989) should select this compound to access the critical position‑1 vector without requiring late‑stage bridgehead functionalization, which is synthetically challenging due to steric hindrance at the cyclopropane‑adjacent carbon [REFS‑2].

Scaffold‑Hopping Studies Comparing [4.1.0] vs [3.1.1] Bicyclic Cores

When conducting systematic scaffold‑hopping comparisons between the established [4.1.0] and the emerging [3.1.1] ring systems, this compound serves as the [4.1.0] methylamino reference point. The [3.1.1] scaffold has been characterized as a saturated isostere of pyridine/benzene with dramatically improved solubility (>10‑fold) and metabolic stability (~11‑fold reduced CLint) compared with aromatic rings [REFS‑3]. Pairing this [4.1.0] building block with its [3.1.1] isomer (CAS 1781643‑95‑5) enables direct experimental comparison of how the two ring scaffolds affect potency, selectivity, and ADME properties when elaborated into identical pharmacophores [REFS‑4].

Conformationally Constrained Diamine Library Synthesis for Fragment‑Based Drug Design

The fully saturated, conformationally rigid bicyclic framework (Fsp3 = 1.0 for the core scaffold) embodies lead‑likeness design principles advocating for increased sp³ character and three‑dimensionality [REFS‑5]. The orthogonal protecting group strategy — Boc on the ring nitrogen and methyl on the bridgehead amine — enables sequential, chemoselective deprotection and diversification. This makes the compound suitable for generating small, focused libraries of conformationally constrained diamines for fragment‑based screening or DNA‑encoded library (DEL) construction, where scaffold rigidity and defined exit vectors are valued over flexibility [REFS‑6].

Isotopic Labeling Studies and Metabolite Identification Using the Methylamino Handle

The N‑methyl group provides a convenient synthetic handle for incorporation of isotopic labels (e.g., ¹³C‑methyl or CD₃‑methyl) via reductive amination or direct methylation of the 1‑amino precursor. This is particularly relevant for programs requiring labeled internal standards for mass spectrometry‑based bioanalysis or metabolite identification studies in the triple reuptake inhibitor space. The commercial availability of both the methylamino (CAS 1341039‑52‑8) and amino (CAS 1250993‑33‑9) analogs from the same vendors [REFS‑7] facilitates procurement of matched pairs for differential labeling strategies.

Quote Request

Request a Quote for Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.